

A Comparative Guide to the Structural Characterization of 2-Nitro-5-(propylthio)aniline

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Compound of Interest

Compound Name: 2-Nitro-5-(propylthio)aniline

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This guide provides a comparative analysis of the structural characterization of **2-Nitro-5-(propylthio)aniline**, a key intermediate in various synthetic pathways. While experimental spectral data for this specific compound is not readily available in public databases, this document outlines the expected analytical results based on established principles of spectroscopy and compares them with the known data of structurally related compounds, namely 2-nitroaniline and 4-nitroaniline. This guide serves as a foundational resource for the confirmation and characterization of **2-Nitro-5-(propylthio)aniline** and its analogues.

Physicochemical Properties

The fundamental physical and chemical properties of **2-Nitro-5-(propylthio)aniline** are summarized in Table 1, alongside those of the comparator compounds. These properties are crucial for sample handling, purification, and analysis.

Property	2-Nitro-5-(propylthio)aniline	2-Nitroaniline	4-Nitroaniline
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂ S ^{[1][2]}	C ₆ H ₆ N ₂ O ₂	C ₆ H ₆ N ₂ O ₂
Molecular Weight	212.27 g/mol ^{[1][2]}	138.12 g/mol	138.12 g/mol
CAS Number	57780-75-3 ^[2]	88-74-4	100-01-6
Melting Point	71-74 °C ^{[2][3]}	71.5 °C	146-149 °C
Appearance	Expected to be a yellow to orange crystalline solid	Orange-yellow needles	Yellow to brown crystalline powder

Structural Elucidation by Spectroscopic Methods

The confirmation of the chemical structure of **2-Nitro-5-(propylthio)aniline** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected outcomes and comparisons are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected ¹H and ¹³C NMR chemical shifts for **2-Nitro-5-(propylthio)aniline** are predicted based on the substituent effects of the nitro, amino, and propylthio groups on the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Nitro-5-(propylthio)aniline** is expected to show distinct signals for the aromatic protons and the propyl group protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern for the aromatic protons. In contrast, the simpler spectra of 2-nitroaniline and 4-nitroaniline provide a baseline for understanding the influence of the propylthio group.

Table 2: Comparison of ¹H NMR Spectral Data (Predicted for **2-Nitro-5-(propylthio)aniline**)

Compound	Aromatic Protons (ppm)	Propyl Protons (ppm)	Amino Protons (ppm)
2-Nitro-5-(propylthio)aniline	δ 7.8-8.0 (d, 1H), 7.2-7.4 (dd, 1H), 6.7-6.9 (d, 1H)	δ 2.8-3.0 (t, 2H), 1.6-1.8 (m, 2H), 0.9-1.1 (t, 3H)	δ 5.0-6.0 (br s, 2H)
2-Nitroaniline	δ 8.10 (dd, 1H), 7.35 (ddd, 1H), 6.82 (dd, 1H), 6.69 (ddd, 1H)[4]	N/A	δ 6.1 (br s, 2H)[4]
4-Nitroaniline	δ 7.98 (d, 2H), 6.64 (d, 2H)	N/A	δ 6.71 (br s, 2H)[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 3: Comparison of ¹³C NMR Spectral Data (Predicted for **2-Nitro-5-(propylthio)aniline**)

Compound	Aromatic Carbons (ppm)	Propyl Carbons (ppm)
2-Nitro-5-(propylthio)aniline	δ 150-155 (C-NH ₂), 140-145 (C-NO ₂), 130-135 (C-S), 115-125 (3 CH)	δ 35-40 (-S-CH ₂ -), 20-25 (-CH ₂ -), 10-15 (-CH ₃)
2-Nitroaniline	δ 147.6, 136.8, 126.6, 119.3, 116.8, 115.4	N/A
4-Nitroaniline	δ 155.8, 135.7, 126.5, 112.4[5]	N/A

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the nitro, amino, and thioether groups, as well as the aromatic ring, are key identifiers.

Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)

Functional Group	2-Nitro-5-(propylthio)aniline (Expected)	2-Nitroaniline	4-Nitroaniline
N-H Stretch (Amine)	3500-3300 (two bands)	3480, 3365	3485, 3360
C-H Stretch (Aromatic)	3100-3000	~3080	~3070
C-H Stretch (Aliphatic)	2960-2850	N/A	N/A
N=O Stretch (Nitro)	1530-1500 (asymmetric), 1350-1320 (symmetric)	1505, 1340	1500, 1335
C=C Stretch (Aromatic)	1620-1580	1620, 1575	1635, 1590
C-S Stretch	700-600	N/A	N/A

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For **2-Nitro-5-(propylthio)aniline**, the molecular ion peak ([M]⁺) is expected at m/z 212. The fragmentation pattern would likely involve the loss of the propyl group, the nitro group, and other characteristic cleavages. Predicted collision cross-section data for various adducts can also be used for confirmation.[\[6\]](#)

Table 5: Comparison of Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (Predicted/Known)
2-Nitro-5-(propylthio)aniline	212	[M-C ₃ H ₇] ⁺ , [M-NO ₂] ⁺ , [M-S-C ₃ H ₇] ⁺
2-Nitroaniline	138	[M-NO ₂] ⁺ , [M-H-HCN] ⁺
4-Nitroaniline	138	[M-NO ₂] ⁺ , [M-NO] ⁺ , [M-O] ⁺

Experimental Protocols

The following are general protocols for the key analytical techniques used in the structural characterization of **2-Nitro-5-(propylthio)aniline** and its alternatives.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is vaporized before ionization. Acquire the mass spectrum over a relevant m/z range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Characterization Workflow

The logical flow of experiments for the structural characterization and confirmation of **2-Nitro-5-(propylthio)aniline** can be visualized as follows:

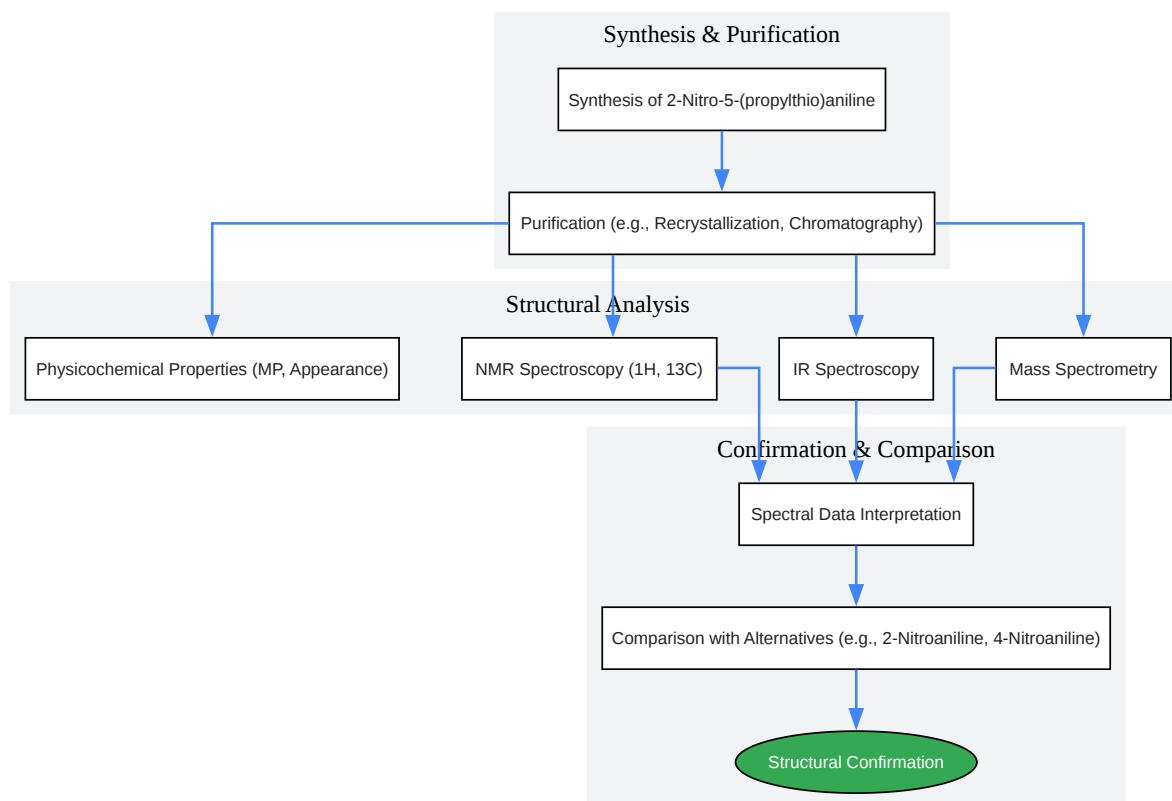
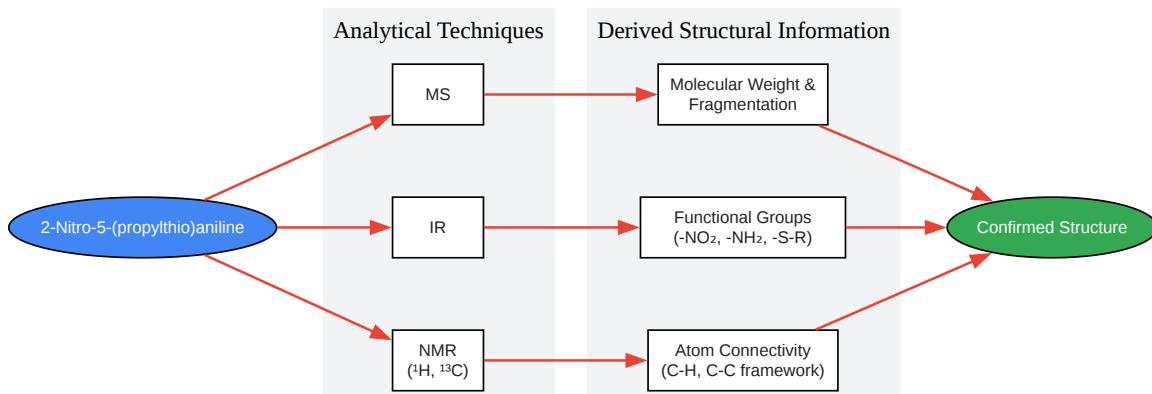
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Fig. 1: Experimental workflow for the structural characterization of **2-Nitro-5-(propylthio)aniline**.

Signaling Pathways and Logical Relationships

The relationship between the different analytical techniques and the information they provide for structural elucidation can be represented as follows:



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Fig. 2: Relationship between analytical techniques and structural information.

This guide provides a comprehensive framework for the structural characterization and confirmation of **2-Nitro-5-(propylthio)aniline**. By following the outlined experimental protocols and comparing the obtained data with the provided information for related compounds, researchers can confidently verify the structure of their synthesized material.

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